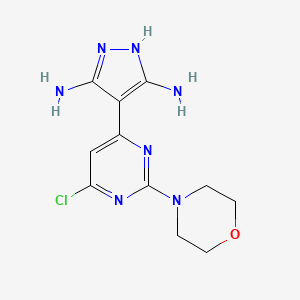
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-morpholinopyrimidine moiety
Preparation Methods
The synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrimidine moiety: The pyrazole intermediate is then reacted with a chloro-substituted pyrimidine derivative in the presence of a base such as potassium carbonate.
Morpholine substitution: The final step involves the substitution of the chloro group with morpholine, typically under reflux conditions in an appropriate solvent like ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine sites, using reagents such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth and survival.
Industry: It may be used in the development of new pharmaceuticals and as a tool compound in drug discovery research.
Mechanism of Action
The mechanism of action of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the catalytic subunit of the enzyme, preventing the phosphorylation of phosphoinositides. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer and other proliferative diseases .
Comparison with Similar Compounds
4-(6-chloro-2-morpholinopyrimidin-4-yl)-1H-pyrazole-3,5-diamine can be compared with other PI3K inhibitors, such as:
Wortmannin: A natural product that also inhibits PI3K but has a different structure and mechanism of action.
LY294002: A synthetic compound that inhibits PI3K by binding to its ATP-binding site.
Idelalisib: A clinically approved PI3K inhibitor used in the treatment of certain types of cancer.
The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of PI3K isoforms .
Properties
Molecular Formula |
C11H14ClN7O |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
4-(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14ClN7O/c12-7-5-6(8-9(13)17-18-10(8)14)15-11(16-7)19-1-3-20-4-2-19/h5H,1-4H2,(H5,13,14,17,18) |
InChI Key |
UDJICUHYPLEBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)C3=C(NN=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















